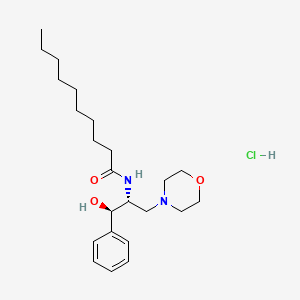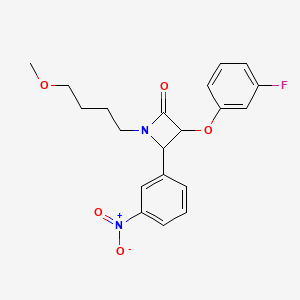
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Wirkmechanismus
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one works by irreversibly binding to the mutant forms of EGFR that are commonly found in NSCLC. This binding inhibits the activity of the mutant EGFR, which in turn leads to the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by blocking the activity of mutant EGFR. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that are necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is its high selectivity for mutant forms of EGFR. This means that it can specifically target cancer cells without affecting normal cells. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has a favorable safety profile and is well-tolerated by patients. However, one of the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is that it can only be used in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Zukünftige Richtungen
There are a number of future directions for the study of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. One area of research is the development of combination therapies that can enhance the efficacy of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. In addition, there is ongoing research into the development of second-generation EGFR TKIs that can overcome the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one and other first-generation EGFR TKIs. Finally, there is ongoing research into the use of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one in other types of cancer, such as breast cancer and colorectal cancer.
Synthesemethoden
The synthesis of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of 3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-nitrobenzene, which is then converted to the corresponding amine using a palladium catalyst. The amine is then reacted with 2-chloro-4,5-difluoroacetophenone to form the azetidinone ring.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a favorable safety profile and is well-tolerated by patients.
Eigenschaften
IUPAC Name |
3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-27-11-3-2-10-22-18(14-6-4-8-16(12-14)23(25)26)19(20(22)24)28-17-9-5-7-15(21)13-17/h4-9,12-13,18-19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPKQKCDODQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC(=CC=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
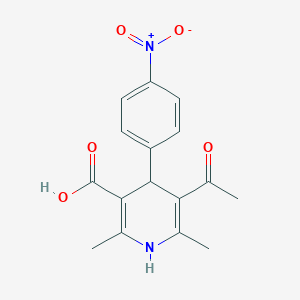

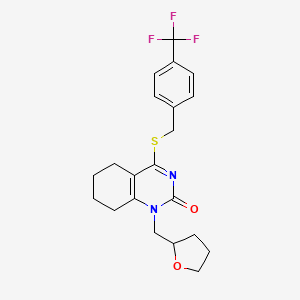
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)
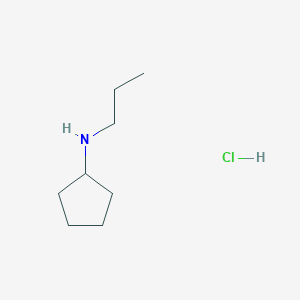

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)


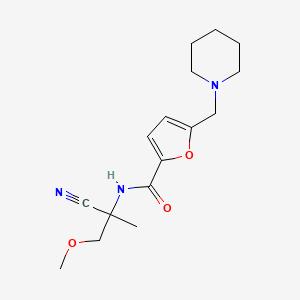
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
